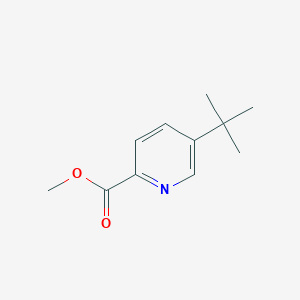

Methyl 5-(tert-butyl)picolinate

Description

Significance of the Picolinate (B1231196) Scaffold in Organic Synthesis

The picolinate scaffold, a pyridine (B92270) ring bearing a carboxylate group at the 2-position, is a fundamental building block in organic synthesis. nih.gov Picolinic acid and its derivatives are recognized for their ability to act as bidentate chelating agents for a variety of metal ions, a property that is harnessed in coordination chemistry and catalysis. researchgate.net The picolinate moiety can direct chemical reactions to specific positions on the aromatic ring, offering a powerful tool for the regioselective functionalization of pyridines. acs.org This directing ability is crucial for the construction of complex molecules with precise substitution patterns. Furthermore, the picolinate scaffold is a common feature in biologically active compounds and functional materials, highlighting its importance in medicinal chemistry and materials science. nih.govnih.gov

Role of Alkyl Ester Functionalities in Chemical Reactivity and Synthetic Strategies

The alkyl ester functionality in picolinates, such as the methyl group in methyl picolinate, plays a significant role in modulating the reactivity of the molecule. chemicalbook.com Esters are generally less reactive towards nucleophilic acyl substitution compared to acid chlorides or anhydrides, but more reactive than amides. libretexts.org This intermediate reactivity allows for a range of chemical transformations under controlled conditions. The nature of the alkyl group can influence reaction rates and yields through both electronic and steric effects. For instance, the hydrolysis of picolinate esters can be catalyzed by metal ions, and the reaction mechanism can be influenced by the structure of the ester. acs.org In synthetic strategies, the ester group can serve as a protecting group for the carboxylic acid, which can be deprotected at a later stage of the synthesis. wikipedia.org It can also be converted into other functional groups, such as amides, alcohols, or ketones, providing a versatile handle for further molecular elaboration. The fragmentation patterns of picolinyl esters in mass spectrometry are also of note, as they can provide detailed structural information about the acyl group, a technique particularly useful in the analysis of fatty acids. nih.govnih.gov

Overview of Pyridine Derivatives with Sterically Demanding Substituents

The introduction of sterically demanding substituents, such as the tert-butyl group, onto a pyridine ring can have profound effects on the molecule's conformation and reactivity. fiveable.meresearchgate.net Bulky groups can restrict rotation around single bonds, leading to specific, and sometimes strained, molecular geometries. This steric hindrance can direct the course of a chemical reaction by blocking certain reaction sites and favoring others. For example, the presence of a bulky substituent at a particular position can influence the regioselectivity of subsequent functionalization reactions. nih.govrsc.org In the context of coordination chemistry, sterically crowded pyridine ligands can enforce unusual coordination geometries on metal centers, which can in turn modulate the catalytic activity and selectivity of the resulting metal complexes. nih.gov The Thorpe-Ingold effect, where bulky substituents accelerate cyclization reactions, is another example of the powerful influence of steric hindrance in organic synthesis. wikipedia.org However, excessive steric bulk can also impede desired reactions, presenting a challenge for synthetic chemists. mdpi.com

Research Landscape and Challenges in Targeted Picolinate Systems

The synthesis of specifically substituted picolinate systems, particularly those with bulky substituents like the tert-butyl group, presents a unique set of challenges. chemrxiv.org Achieving high regioselectivity in the functionalization of the pyridine ring can be difficult due to the similar reactivity of different C-H bonds. While directing groups can help to overcome this, the synthesis of the initial substituted pyridine precursors can be complex. acs.org For instance, the direct introduction of a tert-butyl group onto a pyridine ring often requires harsh reaction conditions and can lead to a mixture of isomers.

Furthermore, the steric bulk of the tert-butyl group can hinder subsequent transformations at adjacent positions. researchgate.net For example, the synthesis of bulky 2,2'-bipyridine (B1663995) ligands, which are valuable in catalysis, often requires specialized synthetic methods to overcome the steric hindrance between the two pyridine rings. researchgate.net The development of efficient and selective methods for the synthesis of these sterically encumbered picolinate systems remains an active area of research. Overcoming these challenges is crucial for accessing novel compounds with unique properties and for advancing our understanding of structure-reactivity relationships in these important classes of molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-tert-butylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXBWYKPWHPFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Tert Butyl Picolinate and Analogous Picolinate Esters

Strategies for Constructing the Picolinate (B1231196) Core

The picolinate, or pyridine-2-carboxylate, framework is the foundational structure upon which Methyl 5-(tert-butyl)picolinate is built. Its synthesis can be approached from several angles, including the modification of readily available picolinic acid, direct esterification, or the controlled functionalization of a basic pyridine (B92270) ring.

Approaches Involving Picolinic Acid Precursors

Picolinic acid serves as a primary and direct precursor for the synthesis of picolinate esters. As a commercially available starting material, its carboxylic acid group at the 2-position provides a convenient handle for esterification. Synthetic strategies often focus on first performing reactions on the pyridine ring of the picolinic acid to introduce other desired substituents before proceeding with esterification. Alternatively, the methyl ester of picolinic acid can be synthesized first, followed by subsequent functionalization of the ring. Picolinic acid derivatives are also key intermediates in the synthesis of various compounds, including herbicides and pharmaceuticals, highlighting their versatility in chemical synthesis. google.comnih.gov

Methyl Esterification Techniques

The conversion of the carboxylic acid group of a picolinic acid precursor into a methyl ester is a critical step. Several standard and specialized esterification methods can be employed.

One common and effective method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with methanol (B129727). The reaction of a pyridinecarboxylic acid with thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF), yields the corresponding acid chloride hydrochloride. researchgate.net This intermediate is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to produce the methyl picolinate. This method is particularly useful for creating more reactive "active esters" by using reagents like N-hydroxysuccinimide or pentafluorophenol instead of methanol, which can then be used in further synthesis steps. researchgate.netresearchgate.net

Direct transesterification is another viable route. For instance, base-catalyzed transesterification using potassium tert-butoxide and 3-(hydroxymethyl)-pyridine has been demonstrated for the synthesis of picolinyl esters from other esters, a principle that can be adapted for methyl ester synthesis. organic-chemistry.org

| Esterification Method | Reagents | Intermediate | Key Features | Citation |

| Acid Chloride Formation | Picolinic acid, SOCl₂, cat. DMF, Methanol | Picolinoyl chloride hydrochloride | High yield, versatile for creating various esters. | researchgate.netresearchgate.net |

| Sonochemical Esterification | Carboxylic acid, Polymer-supported triphenylphosphine, 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃, Methanol | N/A | Rapid, efficient, suitable for substrates with sensitive functional groups. | researchgate.net |

| Aerobic Oxidative Esterification | Primary alcohol, Pd/charcoal, Bi(NO₃)₃, Te | N/A | Converts primary alcohols directly to methyl esters; suitable for diverse functional groups. | researchgate.net |

| Base-Catalyzed Transesterification | Existing ester, Potassium tert-butoxide, Methanol | N/A | Involves equilibrium, useful for converting one type of ester to another. | organic-chemistry.org |

Regioselective Functionalization of Pyridine Rings

Achieving the desired substitution pattern on a pyridine ring requires overcoming challenges related to its inherent electronic properties. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic and radical attack, primarily at the C2 and C4 positions. nih.gov

Several strategies have been developed to control the position of functionalization:

Pyridine N-Oxides: A powerful strategy involves the initial conversion of the pyridine to a pyridine N-oxide. The N-oxide group activates the C2 and C4 positions for nucleophilic attack. By activating the N-oxide with an electrophile like trifluoromethanesulfonic anhydride (Tf₂O), nucleophiles such as malonate anions can be directed to add selectively to the 2- or 4-position. rsc.org This approach provides a reliable method for introducing carbon substituents onto the pyridine core.

Metal-Catalyzed C-H Functionalization: Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to directly functionalize pyridine rings. rsc.orgslideshare.net These methods offer atom economy and can provide access to substitution patterns that are difficult to achieve through classical methods. Regioselectivity can often be controlled by the choice of catalyst, ligand, and directing groups. wikipedia.org

Classical Condensation Reactions: While this article focuses on modifying an existing pyridine ring, it is worth noting that classical methods like the Hantzsch or Chichibabin reactions can be used to construct substituted pyridine rings from acyclic precursors, offering another route to functionalized picolinates. rsc.org

Introduction of the tert-Butyl Moiety

The bulky tert-butyl group at the 5-position of this compound significantly influences the molecule's properties. Its introduction can be accomplished through direct alkylation reactions or via modern cross-coupling techniques.

Direct tert-Butylation Methodologies

Directly attaching a tert-butyl group to a pyridine ring can be accomplished using organometallic reagents or under radical conditions.

Organolithium Reagents: The reaction of pyridine with organolithium reagents, such as tert-butyllithium (B1211817), is a well-known method for direct alkylation. nist.gov This reaction, reminiscent of the Chichibabin reaction, involves the nucleophilic addition of the organolithium to the pyridine ring. While the reaction of pyridine with tert-butyllithium can lead to 2,6-di-tert-butylpyridine, reaction conditions can be tuned to favor different isomers. nist.govnih.gov Organolithium reagents are extremely strong bases, and their reactivity increases with the substitution of the alkyl group, making tert-butyllithium one of the most aggressive reagents in this class. sigmaaldrich.comuniurb.it The choice of solvent and additives like tetramethylethylenediamine (TMEDA) can significantly enhance the reactivity and influence the outcome of these metalation reactions. ntnu.edu.tw

| Organolithium Reagent | Relative Basicity | Common Use | Citation |

| Phenyllithium (PhLi) | Weakest | Phenyl group transfer, mild base. | sigmaaldrich.com |

| Methyllithium (MeLi) | Mild | Methyl group transfer. | sigmaaldrich.com |

| n-Butyllithium (n-BuLi) | Strong | Polymerization initiator, common base. | uniurb.it |

| sec-Butyllithium (s-BuLi) | Stronger | Strong base, source of sec-butyl carbanion. | uniurb.it |

| tert-Butyllithium (t-BuLi) | Strongest | Very strong, non-nucleophilic base. | sigmaaldrich.comuniurb.it |

Radical Alkylation: Another approach involves radical-based methods. For example, the photolysis of tert-butylmercury halides in the presence of pyridinium salts can lead to the formation of tert-butylated pyridines. nih.gov This process proceeds through the formation of an adduct radical cation, which then loses a proton to form a substituted pyridinyl radical that is subsequently oxidized. nih.gov

Synthesis via Organoboron Intermediates

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, including the introduction of alkyl groups onto aromatic rings. princeton.edu This methodology offers significant advantages, such as mild reaction conditions, tolerance of a broad range of functional groups, and high regio- and stereoselectivity. princeton.edu

To synthesize this compound via this route, one could envision two primary strategies:

Coupling of a 5-halopicolinate ester (e.g., methyl 5-bromopicolinate) with a tert-butylboronic acid or a tert-butyltrifluoroborate salt.

Coupling of a methyl picolinate-5-boronic acid ester with a tert-butyl halide.

The Suzuki coupling typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for the reaction's success, especially when using sterically hindered or electronically challenging substrates like tert-butyl boronic esters. mit.edu For instance, catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands such as P(t-Bu)₃ have proven effective for a wide array of substrates, including heteroaryl halides, under mild conditions.

| Component | Function | Examples | Citation |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | |

| Ligand | Stabilizes the palladium center and influences reactivity | PPh₃, P(t-Bu)₃, SPhos, XPhos | mit.edu |

| Boron Reagent | Source of the tert-butyl group (nucleophile) | tert-Butylboronic acid, Potassium tert-butyltrifluoroborate | mit.edu |

| Organic Halide | Electrophilic coupling partner | Methyl 5-bromopicolinate, Methyl 5-iodopicolinate | princeton.edu |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | princeton.edu |

This approach provides a highly controlled and modular route to access the target compound and its analogs, making it a cornerstone of modern synthetic organic chemistry.

Utility of the tert-Butyl Ester in Synthetic Transformations and Protecting Group Chemistry

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis due to its unique stability and specific deprotection conditions. thieme-connect.comoup.com Its effectiveness stems from the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack and hydrolysis under basic or mildly acidic conditions. thieme-connect.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Key features of the tert-butyl ester as a protecting group include:

Stability: It is robust against various nucleophiles, organometallic reagents, and reducing agents. thieme-connect.com

Introduction: Tert-butyl esters can be formed through several methods, including the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst, or by using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O). thieme-connect.com

Cleavage (Deprotection): The removal of the tert-butyl group is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). oup.com This process proceeds via a stable tertiary carbocation intermediate, releasing isobutylene as a volatile byproduct. This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups that might be present in the molecule. oup.com

In the context of synthesizing picolinate esters, the tert-butyl group can protect the carboxylic acid moiety while modifications are made to the pyridine ring. For instance, a halogenated picolinate can be protected as a tert-butyl ester to allow for cross-coupling reactions on the ring, after which the ester can be deprotected or transesterified as needed. A practical one-pot synthesis has been developed for the conversion of tert-butyl esters into other esters and amides by first reacting them with an agent like phosphorus trichloride (PCl₃) to form an acid chloride intermediate in situ.

| Protecting Group | Key Characteristics | Typical Introduction Conditions | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butyl Ester | Stable to base, nucleophiles, and reduction. | Carboxylic acid, isobutylene, H₂SO₄ (cat.) | Trifluoroacetic acid (TFA) or 4N HCl |

| Benzyl (B1604629) Ester | Stable to acid/base. Removable by hydrogenolysis. | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Methyl Ester | More reactive than tert-butyl ester. | Methanol, acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH), then acidification |

Advanced Coupling and Functionalization Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of functionalized picolinates.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.orgyoutube.com This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents. organic-chemistry.orgyonedalabs.com In the synthesis of analogs of this compound, a key step could involve the Suzuki coupling of a halogenated pyridine precursor, such as Methyl 5-bromopicolinate, with a tert-butylboronic acid or a suitable equivalent. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing arylamines. wikipedia.org For picolinate derivatives, this allows for the introduction of various amine functionalities onto the pyridine ring. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgrug.nl The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rug.nl

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)–C(sp²) |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine (1° or 2°) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)–N |

C–H Activation and Borylation Strategies

Direct C–H activation is an increasingly important strategy that offers a more atom-economical and efficient route to functionalized molecules by avoiding the need for pre-functionalized starting materials. researchgate.net Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can selectively activate C–H bonds on a pyridine ring, allowing for the introduction of new functional groups. mdpi.com

C–H borylation is a specific and highly useful C–H activation method that installs a boronate ester group onto an aromatic or heteroaromatic ring. nih.gov This transformation is valuable because the resulting borylated compounds are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov For a picolinate ester, iridium-catalyzed C–H borylation can introduce a Bpin (pinacolborane) group at a specific position on the pyridine ring, guided by steric and electronic factors. This borylated picolinate can then be used to build more complex molecules.

Side-Chain Functionalization of Methyl Groups on Pyridine

While this compound itself has a methyl ester rather than a methyl group on the ring, the functionalization of alkyl side-chains on the pyridine nucleus is a relevant strategy for creating analogs. The protons on the carbon adjacent to the pyridine ring (the benzylic position) are acidic due to the electron-withdrawing nature of the ring, which stabilizes the resulting carbanion. pearson.com

This acidity can be exploited for various reactions. Deprotonation with a strong base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) generates a nucleophilic species that can react with a range of electrophiles, such as alkyl halides or carbonyl compounds. researchgate.net This allows for the elongation or modification of the alkyl side-chain. Additionally, radical-mediated reactions, such as Minisci-type reactions, can be used to functionalize the pyridine ring itself, often at the C2 or C4 positions. acs.org

Nitro-Aldol and Related Condensation Reactions in Picolinate Synthesis

The Nitro-Aldol or Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction produces a β-nitro alcohol, which is a versatile synthetic intermediate. wikipedia.orgyoutube.com The products of the Henry reaction can be readily converted into other functional groups; for example, the nitro group can be reduced to an amine, or the alcohol can be eliminated to form a nitroalkene. wikipedia.org

In the context of pyridine synthesis, the Henry reaction can be a key step in constructing the carbon skeleton. baranlab.org While not a direct route to picolinate esters, the functionalities installed by the Henry reaction can be elaborated through subsequent cyclization and oxidation steps to form the pyridine ring. For instance, a dicarbonyl compound could be condensed with a nitroalkane in a process that ultimately leads to a substituted pyridine ring after cyclization and aromatization. The versatility of the resulting β-nitro alcohol makes the Henry reaction a powerful tool in the synthesis of complex heterocyclic systems. synarchive.comresearchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving Methyl 5 Tert Butyl Picolinate and Its Derivatives

Mechanistic Pathways of Ester Hydrolysis and Transesterification

The ester functional group in Methyl 5-(tert-butyl)picolinate is a central site of reactivity, undergoing hydrolysis and transesterification reactions that are crucial for its modification and degradation.

Ester Hydrolysis:

The hydrolysis of esters can proceed through either acid-catalyzed or base-mediated pathways.

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers lead to the formation of a good leaving group (methanol), which is expelled to yield the carboxylic acid (5-(tert-butyl)picolinic acid) after deprotonation of the carbonyl. youtube.comyoutube.com The entire process is reversible, and the forward reaction is favored by using a large excess of water. masterorganicchemistry.com

In base-mediated hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of the methoxide (B1231860) ion (⁻OCH₃) to form the carboxylic acid, which is then deprotonated by the basic conditions to yield the carboxylate salt. masterorganicchemistry.com An acidic workup is required to obtain the final carboxylic acid product. masterorganicchemistry.com The presence of the sterically demanding tert-butyl group can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unhindered esters. arkat-usa.orgresearchgate.net However, studies on hindered esters have shown that hydrolysis can be achieved under mild, non-aqueous basic conditions. arkat-usa.org Research on the hydrolysis of p-nitrophenyl picolinate (B1231196), a related ester, has demonstrated that the reaction can be promoted by various catalysts at neutral pH. researchgate.net

Transesterification:

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com Similar to hydrolysis, this reaction can be catalyzed by both acids and bases.

In an acid-catalyzed process, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction proceeds through a series of equilibrium steps involving protonation, nucleophilic attack, proton transfers, and elimination of the original alcohol (methanol). masterorganicchemistry.com

Under basic conditions , an alkoxide ion, generated by the deprotonation of the incoming alcohol, serves as the nucleophile. youtube.com It attacks the carbonyl carbon of the picolinate ester, leading to a tetrahedral intermediate. youtube.com Elimination of the methoxide ion then yields the new ester. youtube.com To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess. youtube.com The steric hindrance from the tert-butyl group on the picolinate ring can influence the rate of transesterification.

| Reaction | Catalyst | Key Mechanistic Steps | Product(s) |

| Acid-Catalyzed Hydrolysis | H⁺ | Protonation of C=O, Nucleophilic attack by H₂O, Proton transfer, Elimination of CH₃OH | 5-(tert-butyl)picolinic acid, Methanol (B129727) |

| Base-Mediated Hydrolysis | OH⁻ | Nucleophilic attack by OH⁻, Elimination of CH₃O⁻, Deprotonation | 5-(tert-butyl)picolinate salt, Methanol |

| Acid-Catalyzed Transesterification | H⁺ | Protonation of C=O, Nucleophilic attack by R'OH, Proton transfer, Elimination of CH₃OH | New ester (5-(tert-butyl)picolinate derivative), Methanol |

| Base-Mediated Transesterification | R'O⁻ | Nucleophilic attack by R'O⁻, Elimination of CH₃O⁻ | New ester (5-(tert-butyl)picolinate derivative), Methanol |

Stereochemical Outcomes and Diastereoselective Control in Picolinate Synthesis

While this compound itself is achiral, the introduction of substituents or participation in reactions that generate new stereocenters necessitates an understanding of stereochemical control. The synthesis of polysubstituted piperidines, which can be derived from picolinates, often involves diastereoselective reactions. rsc.org For instance, intramolecular aza-Michael reactions have been used to create enantiomerically enriched disubstituted piperidines with moderate diastereoselectivity. rsc.org

In the synthesis of complex molecules containing picolinate-like fragments, diastereoselectivity is crucial. For example, the synthesis of highly functionalized isoxazolines, which can be considered heterocyclic analogues, has been achieved with high diastereoselectivity through modular approaches. chemistryviews.org The stereochemical outcome of such reactions is often dictated by the facial selectivity of the attack of a nucleophile on a prochiral center, which can be influenced by the steric bulk of existing substituents, such as a tert-butyl group.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization:

Derivatives of this compound, when appropriately functionalized, can undergo intramolecular cyclization reactions to form fused ring systems. The mechanism of these cyclizations is highly dependent on the nature of the reacting functional groups and the reaction conditions. For example, a hydroxyl group on a side chain can undergo intramolecular cyclization with the ester group to form a lactone. youtube.com This reaction is typically acid-catalyzed and involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the internal hydroxyl group. youtube.com

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org While specific rearrangement studies on this compound are not prevalent in the literature, related structures undergo well-known rearrangements. For instance, the Pinacol rearrangement involves the acid-catalyzed rearrangement of 1,2-diols to ketones or aldehydes. libretexts.orgmsu.edu If a derivative of this compound were to contain a diol functionality, it could potentially undergo such a rearrangement. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-shift of a substituent to the carbocationic center. libretexts.orgmsu.edu The migratory aptitude of different groups often follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Catalytic Reaction Mechanisms Relevant to Picolinate Scaffolds

Catalysis plays a pivotal role in the synthesis and functionalization of picolinate scaffolds. Various catalytic systems have been developed to achieve high efficiency and selectivity.

One notable example is the synthesis of picolinates and picolinic acid derivatives using a heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. researchgate.net The proposed mechanism involves a multi-component reaction where the catalyst facilitates several steps, including the activation of an aldehyde, condensation with malononitrile, and subsequent reaction with an enamine intermediate. researchgate.net The final step involves an intramolecular cyclization and a cooperative vinylogous anomeric-based oxidation to form the picolinate ring. researchgate.net

Another relevant catalytic reaction is the metal-catalyzed cross-coupling of picolinate derivatives. For instance, the synthesis of substituted pyridines can be achieved through the remodeling of indole (B1671886) skeletons, which involves a ring-cleavage reaction catalyzed by trifluoroacetic acid and ammonium (B1175870) acetate. nih.gov This methodology allows for the introduction of diverse functional groups onto the pyridine (B92270) ring. nih.gov

| Catalyst System | Reaction Type | Key Mechanistic Features |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Picolinate Synthesis | Heterogeneous catalysis, multi-component reaction, anomeric-based oxidation |

| Trifluoroacetic acid / NH₄OAc | Pyridine Synthesis via Ring Cleavage | Homogeneous catalysis, ring cleavage of indoles, formation of substituted pyridines |

| Metal Catalysts (e.g., Pd, Cu) | Cross-Coupling Reactions | Oxidative addition, transmetalation, reductive elimination |

Theoretical Studies and Computational Chemistry of Methyl 5 Tert Butyl Picolinate Systems

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for determining the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional, are frequently employed to calculate molecular properties, including optimized geometries, orbital interactions, and vibrational frequencies. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a mathematical description of the atomic orbitals in the molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This procedure calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found cnr.itmdpi.com. For Methyl 5-(tert-butyl)picolinate, this process would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Parameters Determined from Geometry Optimization

| Parameter | Description |

| Bond Lengths (Å) | |

| C-N (pyridine ring) | The lengths of the carbon-nitrogen bonds within the pyridine (B92270) ring. |

| C-C (pyridine ring) | The lengths of the carbon-carbon bonds within the pyridine ring. |

| C-C (tert-butyl) | The bond length between the pyridine ring and the quaternary carbon of the tert-butyl group. |

| C-C (ester) | The bond length between the pyridine ring and the carbonyl carbon of the ester. |

| C=O (ester) | The length of the carbonyl double bond in the methyl ester group. |

| C-O (ester) | The length of the single bond between the carbonyl carbon and the methoxy (B1213986) oxygen. |

| Bond Angles (°) ** | |

| C-N-C (pyridine) | The angle around the nitrogen atom within the pyridine ring. |

| N-C-C (pyridine) | Angles within the pyridine ring involving the nitrogen atom. |

| C-C-C (pyridine) | Angles defining the geometry of the carbon backbone of the pyridine ring. |

| Ring-C-(tert-butyl) | The angle of attachment of the tert-butyl group to the pyridine ring. |

| Ring-C-(ester) | The angle of attachment of the methyl ester group to the pyridine ring. |

| O=C-O (ester) | The angle within the ester functional group. |

| Dihedral Angles (°) ** | |

| Pyridine-Ester | The torsional angle defining the rotational position of the ester group relative to the plane of the pyridine ring. This would distinguish between s-cis and s-trans conformers. |

| Pyridine-tert-butyl | The torsional angle defining the orientation of the tert-butyl group's methyl groups relative to the pyridine ring. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms youtube.com. Each calculated frequency can be animated to visualize the specific atomic motions involved.

For a non-linear molecule like this compound, the number of expected fundamental vibrational modes is given by the formula 3N-6, where N is the number of atoms youtube.com. The results of these calculations are invaluable for interpreting experimental spectra. By comparing the calculated frequencies and intensities with experimental FT-IR and FT-Raman data, a detailed and unambiguous assignment of the observed spectral bands to specific molecular vibrations can be made researchgate.netnih.gov. Studies on related molecules like picolinates and substituted pyridines have shown good agreement between DFT-calculated and experimental spectra nih.govnih.gov.

Table 2: Illustrative Vibrational Mode Assignments

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~3000-2800 | Strong | C-H stretching (aliphatic, from tert-butyl and methyl groups) |

| ~1730-1715 | Very Strong | C=O stretching (ester carbonyl) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring modes) |

| ~1450-1350 | Medium | C-H bending (aliphatic) |

| ~1300-1200 | Strong | C-O stretching (ester) |

| ~1200-1000 | Medium | C-C stretching (tert-butyl group) |

| Below 1000 | Variable | Ring breathing modes, C-H out-of-plane bending, and other skeletal deformations |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nist.gov. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.com.

Table 3: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. Higher energy corresponds to a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons. Lower energy corresponds to a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A measure of chemical reactivity and kinetic stability. A larger gap indicates higher stability. |

Electronic Structure and Charge Distribution Analysis

DFT calculations can provide a detailed picture of how electrons are distributed within the this compound molecule. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to interpret this distribution.

NBO analysis examines interactions between filled and vacant orbitals, providing insight into intramolecular charge transfer and the stability arising from hyperconjugation nih.gov. It helps to understand the delocalization of electron density between different parts of the molecule.

The MEP map is a visual tool that illustrates the charge distribution on the molecular surface. It plots the electrostatic potential, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) nih.govscirp.org. For this compound, the MEP would likely show a region of negative potential around the pyridine nitrogen and the carbonyl oxygen, identifying them as likely sites for electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules scirp.org. TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital, and the oscillator strengths, which relate to the intensity of the absorption bands. This allows for the prediction and interpretation of a molecule's UV-Vis spectrum, correlating specific electronic transitions with observed absorption peaks.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT and TD-DFT are powerful for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its conformational dynamics in a solvent, such as water or an organic solvent, providing insight into how the molecule moves, flexes, and interacts with its environment iaea.org. This is particularly useful for understanding how solvent molecules arrange themselves around the solute and how intermolecular forces, like hydrogen bonds or van der Waals interactions, influence the molecule's behavior in solution.

Computational Screening and Prediction of Molecular Properties for Picolinate (B1231196) Derivatives

The in silico evaluation of chemical compounds has become an indispensable tool in modern chemistry and drug discovery, offering a rapid and cost-effective means to predict the properties of novel molecules. For picolinate derivatives, including this compound, computational screening and property prediction play a crucial role in identifying candidates with desirable characteristics, long before their actual synthesis. These theoretical studies provide deep insights into the electronic structure, reactivity, and potential biological activity of these compounds.

Computational screening of picolinate derivatives often involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, which can then be correlated with its chemical behavior and biological activity through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov Such models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

The process typically begins with the generation of a virtual library of picolinate derivatives, where substituents at different positions on the pyridine ring are systematically varied. For each of these virtual compounds, a range of physicochemical and electronic properties are calculated using computational chemistry methods. These properties can include, but are not limited to, steric parameters, electronic effects, and lipophilicity.

Interactive Table 1: Hypothetical Calculated Molecular Descriptors for a Series of 5-Substituted Picolinate Esters

| Substituent (R) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| H | 151.15 | 1.2 | 38.33 | 2.5 |

| Methyl | 165.18 | 1.7 | 38.33 | 2.6 |

| Ethyl | 179.20 | 2.1 | 38.33 | 2.7 |

| tert-Butyl | 207.26 | 2.8 | 38.33 | 2.9 |

| Chloro | 185.59 | 1.9 | 38.33 | 1.8 |

| Nitro | 196.14 | 1.1 | 83.99 | 4.5 |

Note: The data in this table is illustrative and intended to demonstrate the types of descriptors used in computational screening.

Furthermore, Density Functional Theory (DFT) calculations are a powerful tool for obtaining more detailed electronic properties of individual molecules like this compound. nih.gov These calculations can provide insights into the molecule's reactivity and kinetic stability. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, is also crucial. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with biological targets.

Interactive Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.9 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Provides information about the local electronic environment. |

Note: The data in this table is hypothetical and for illustrative purposes.

In addition to predicting physicochemical properties and reactivity, computational models are also extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds. mdpi.com Early prediction of these properties is critical to avoid costly failures in later stages of drug development. For instance, Lipinski's Rule of Five is a commonly used filter in computational screening to assess the "drug-likeness" of a molecule based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. mdpi.com

Coordination Chemistry of Picolinate Ligands with Tert Butyl Substitution

Design Principles for Picolinate-Based Ligands

Picolinate (B1231196) ligands, derived from picolinic acid (pyridine-2-carboxylic acid), are a versatile class of chelating agents in coordination chemistry. The presence of a nitrogen atom on the pyridine (B92270) ring and an adjacent carboxylate group allows them to form stable five-membered chelate rings with metal ions. researchgate.netresearchgate.net The strategic placement of substituents on the pyridine ring can significantly modify the ligand's properties, influencing the resulting metal complex's stability, structure, and reactivity.

Role of the Ester Group in Metal Coordination

The ester group in picolinate-based ligands, such as in Methyl 5-(tert-butyl)picolinate, plays a crucial, albeit indirect, role in metal coordination. While the primary coordination typically occurs through the pyridine nitrogen and the carboxylate oxygen, the ester functionality can influence the ligand's electronic properties and, in some cases, participate in secondary interactions.

Studies on the hydrolysis of picolinate esters catalyzed by metal ions have provided insights into the interaction between the ester group and the metal center. acs.orgacs.org The rate of hydrolysis is often enhanced in the presence of metal ions, suggesting a direct or indirect interaction that facilitates the cleavage of the ester bond. This interaction underscores the electronic influence of the metal ion on the ester group and vice-versa.

Influence of the tert-Butyl Group on Steric and Electronic Properties of the Ligand

The introduction of a bulky tert-butyl group at the 5-position of the picolinate ring, as in this compound, has profound steric and electronic consequences for the ligand and its metal complexes.

Steric Effects: The primary influence of the tert-butyl group is steric hindrance. rsc.org Its large size can dictate the coordination geometry around the metal center, favoring less crowded arrangements. This steric bulk can prevent the formation of certain polymeric structures or higher-coordinate complexes that might be accessible with smaller substituents. For instance, the tert-butyl group can influence the orientation of the picolinate ligand upon coordination, potentially leading to distorted geometries. In some systems, bulky groups like tert-butyl can even drive the conformation of the chelate ring itself. rsc.org

Electronic Effects: Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. This can increase the electron density on the pyridine ring, potentially strengthening the sigma-donating ability of the pyridine nitrogen to the metal center. This enhanced donation can contribute to the thermodynamic stability of the resulting metal complex.

The combination of these steric and electronic effects makes the tert-butyl group a valuable tool for tuning the properties of picolinate ligands and their corresponding metal complexes for specific applications. mdpi.comnih.gov

Synthesis and Characterization of Metal-Picolinate Complexes

The synthesis of metal complexes with substituted picolinate ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. researchgate.netnih.gov The choice of solvent and reaction conditions can influence the final product's composition and structure. Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques, including infrared (IR) and UV-visible spectroscopy, nuclear magnetic resonance (NMR), elemental analysis, and single-crystal X-ray diffraction. nih.govresearchgate.net

Coordination Modes and Geometries of Metal-Picolinate Chelates

Picolinate ligands are known to exhibit a variety of coordination modes, with the most common being the bidentate chelation through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered ring. researchgate.netresearchgate.net However, other coordination modes are possible, including monodentate coordination through either the nitrogen or an oxygen atom, and bridging coordination where the carboxylate group links two metal centers.

The presence of the tert-butyl group in this compound can influence the preferred coordination mode and the resulting geometry of the metal complex. The steric bulk of the tert-butyl group may favor lower coordination numbers or distorted geometries to minimize steric repulsion. rsc.org For example, while octahedral or square planar geometries are common for metal-picolinate complexes, the presence of a bulky substituent might lead to tetrahedral or distorted square pyramidal geometries. nih.govresearchgate.net

| Coordination Mode | Description | Potential Influence of tert-Butyl Group |

|---|---|---|

| Bidentate (N,O-chelate) | Coordination through pyridine nitrogen and one carboxylate oxygen. researchgate.netresearchgate.net | May cause distortion in the chelate ring or affect the overall complex geometry due to steric hindrance. |

| Monodentate (N-donor) | Coordination only through the pyridine nitrogen. nih.gov | Less likely to be the primary mode but could be part of a more complex structure, influenced by steric crowding. |

| Monodentate (O-donor) | Coordination only through a carboxylate oxygen. | Possible, especially if the nitrogen is sterically inaccessible. |

| Bridging | The carboxylate group coordinates to two different metal centers. | Steric bulk of the tert-butyl group may hinder the formation of certain bridging arrangements. |

Thermodynamic Stability and Kinetic Inertness of Complexes

The thermodynamic stability of metal-picolinate complexes is generally high due to the chelate effect, where the formation of a five-membered ring with the metal ion is entropically favored. libretexts.org The stability of these complexes can be quantified by their formation constants, with larger values indicating greater stability. youtube.comresearchgate.net

The electron-donating nature of the tert-butyl group in this compound can further enhance the thermodynamic stability of its metal complexes. By increasing the electron density on the pyridine nitrogen, it strengthens the metal-ligand bond.

Kinetic inertness, on the other hand, refers to the rate at which a complex undergoes ligand exchange reactions. youtube.com Complexes with bulky ligands like those containing a tert-butyl group can exhibit increased kinetic inertness. The steric hindrance provided by the tert-butyl group can slow down the approach of incoming ligands, thereby reducing the rate of substitution reactions. This can be an important factor in applications where the stability of the complex over time is crucial.

Applications in Catalysis and Materials Science (Non-Biological)

Metal complexes of substituted picolinate ligands have found applications in various non-biological fields, particularly in catalysis and materials science. nih.govnih.gov The ability to tune the steric and electronic properties of the ligand by introducing substituents like the tert-butyl group allows for the rational design of complexes with specific catalytic activities or material properties.

In catalysis, these complexes can act as catalysts for a range of organic transformations. The metal center's Lewis acidity and redox properties, modulated by the picolinate ligand, are key to their catalytic function. The steric environment created by the tert-butyl group can influence the selectivity of the catalytic reaction, favoring the formation of specific products.

Metal-Picolinate Complexes as Catalysts in Organic Transformations

Metal complexes featuring picolinate-type ligands are versatile catalysts in a range of organic transformations. The introduction of a tert-butyl substituent can further enhance their catalytic efficacy by providing steric protection and modulating electronic parameters. While direct catalytic applications of This compound complexes are not extensively documented, the behavior of structurally related systems provides insight into their potential.

The steric hindrance imparted by the tert-butyl group can play a crucial role in controlling the selectivity of catalytic reactions. For instance, in reactions such as transfer hydrogenation, the bulky substituent can create a well-defined catalytic pocket, influencing the approach of the substrate and thereby enhancing stereoselectivity. mdpi.com Research on ruthenium(II)-arene complexes with substituted pyridine-quinoline ligands has demonstrated their utility in transfer hydrogenation reactions. mdpi.com The steric and electronic properties of the ligands are key to the catalytic activity. Similarly, a complex of This compound could be expected to exhibit controlled catalytic behavior due to the steric demands of the tert-butyl group.

Furthermore, the tert-butyl group can enhance the stability of the catalyst. The steric bulk can prevent catalyst deactivation pathways such as dimerization or aggregation, leading to a more robust and long-lived catalyst. rsc.org This is particularly important in homogeneous catalysis where catalyst longevity is a significant concern.

Recent studies have also highlighted the potential of activating the typically inert C-H bonds of a tert-butyl group itself for catalytic transformations. nih.govchemrxiv.org While this involves the functionalization of the tert-butyl group rather than its role as a steric director, it opens up novel avenues for designing bifunctional ligands where the tert-butyl moiety is not just a passive bulky group but an active participant in the catalytic cycle. A highly electrophilic manganese catalyst has been shown to effectively hydroxylate sterically congested primary C-H bonds of tert-butyl groups. nih.gov

The electronic influence of the picolinate moiety, with its nitrogen and oxygen donor atoms, allows for strong coordination to the metal center, which is fundamental for catalytic activity. The combination of this strong coordinating ability with the steric and electronic effects of the tert-butyl group makes This compound a promising ligand for the development of novel, selective, and robust catalysts for various organic transformations.

| Metal Complex Type | Potential Catalytic Application | Role of tert-Butyl Group |

| Ruthenium(II)-picolinate | Transfer Hydrogenation | Steric bulk for selectivity |

| Rhodium(III)-picolinate | C-H Activation | Steric hindrance to control substrate access |

| Manganese-picolinate | Oxidative Transformations | Potential for C-H activation of the tert-butyl group itself |

Role in Luminescent Metal Complexes for Optoelectronic Applications

The unique photophysical properties of metal complexes with picolinate-based ligands have positioned them as promising candidates for applications in optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The introduction of a tert-butyl group, as in This compound , can significantly enhance the performance of these luminescent materials.

One of the primary roles of the tert-butyl group in this context is to suppress non-radiative decay pathways. The bulky nature of the group can prevent close packing of the metal complexes in the solid state, thereby minimizing intermolecular interactions that can lead to luminescence quenching. rsc.org This steric insulation is crucial for maintaining high emission quantum yields in thin-film devices.

The electronic properties of the picolinate ligand, and by extension the tert-butyl substituent, can be used to tune the emission color of the metal complex. In iridium(III) and ruthenium(II) complexes, the emission often arises from a metal-to-ligand charge transfer (MLCT) state. nih.govfrontiersin.org The energy of this state, and thus the color of the emitted light, can be modulated by altering the electron density on the ligand. The electron-donating or withdrawing nature of substituents on the picolinate ring can shift the emission wavelength. acs.org The tert-butyl group, being weakly electron-donating, can subtly influence the electronic structure and, consequently, the emission properties.

Research on iridium(III) complexes with picolinate ancillary ligands has shown that the emission wavelength can be controlled by substitution on the cyclometalating and ancillary ligands. nih.govacs.org These complexes exhibit phosphorescence in the red region of the visible spectrum. nih.govacs.org Similarly, ruthenium(II) complexes with substituted phenanthroline ligands have been developed as efficient photocatalysts, where the substituents play a key role in tuning their photophysical properties. rsc.org The introduction of a tert-butylphenyl-substituted tetrapyridophenazine ligand in ruthenium(II) complexes was found to stabilize the MLCT states. rsc.org

The combination of the rigid picolinate scaffold with the bulky tert-butyl group in This compound makes it an attractive ligand for designing highly luminescent and stable metal complexes for optoelectronic applications. These complexes could potentially exhibit improved quantum yields and operational stability in OLED devices.

| Metal Center | Ligand System | Key Photophysical Property | Potential Application |

| Iridium(III) | Cyclometalated ligands and This compound | Tunable red phosphorescence | OLEDs |

| Ruthenium(II) | Polypyridyl ligands and This compound | Enhanced MLCT emission | Light-emitting electrochemical cells (LECs), Photosensitizers |

| Platinum(II) | Pincer ligands and This compound | Suppression of aggregation-caused quenching | Solution-processed OLEDs |

Future Research Directions and Emerging Applications in Picolinate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of picolinates is no exception. ias.ac.in Research is actively moving away from traditional synthetic pathways that often involve harsh conditions, hazardous reagents, and poor atom economy, toward more environmentally benign alternatives. ias.ac.inrsc.org

A primary focus is the implementation of multi-component reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines in a single step from simple precursors. osu.edu This approach offers significant advantages, including high yields (often in the 80-92% range), reduced reaction times, and simplified purification processes. osu.edu The development of MCRs for Methyl 5-(tert-butyl)picolinate could involve the condensation of a tert-butyl-containing aldehyde or β-ketoester with an appropriate nitrogen source, maximizing efficiency. ias.ac.in

Another key area is the replacement of conventional volatile organic solvents with greener alternatives such as water or ethanol, or conducting reactions under solvent-free conditions. rsc.org The use of alternative energy sources like microwave irradiation and ultrasound is also gaining traction, as these methods can accelerate reaction rates and reduce energy consumption. rsc.orgresearchgate.net Furthermore, sourcing starting materials from renewable feedstocks, such as glycerol derived from biomass, represents a critical step towards a sustainable chemical industry. researchgate.net Thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts has already been shown to produce pyridines, a pathway that could be adapted for specific derivatives. researchgate.net

Central to this sustainable vision is the principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste at the molecular level. tandfonline.comias.ac.inresearchgate.netnih.gov Future synthetic designs for this compound will prioritize addition and cycloaddition reactions over substitution or elimination reactions that generate stoichiometric byproducts. Avoiding the use of protecting groups, which require additional steps for introduction and removal, is another crucial strategy for improving atom economy and reducing waste. mostwiedzy.pl

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Picolinates

| Methodology | Key Advantages | Potential Starting Materials for this compound | Key Sustainability Metrics |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | High efficiency, operational simplicity, reduced waste, short reaction times. osu.eduresearchgate.net | Pivaldehyde, β-ketoesters, malononitrile, ammonium (B1175870) acetate. | High Atom Economy, Low E-Factor. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, increased reaction rates, often solvent-free. rsc.orgresearchgate.net | Aldehydes, β-ketoesters, ammonia/ammonium salts. ias.ac.in | Reduced Energy Consumption, Shorter Reaction Times. |

| Biomass Valorization | Use of renewable feedstocks, reduced reliance on fossil fuels. | Glycerol, ammonia, various biomass-derived aldehydes. researchgate.net | High Renewable Carbon Content, Lower Carbon Footprint. |

| Aqueous-Phase Synthesis | Avoids hazardous organic solvents, simplifies product isolation. acs.org | Water-soluble aldehydes and ketoesters. | Reduced Solvent Toxicity and Waste. |

Exploration of Advanced Catalytic Systems

Catalysis is at the core of modern, efficient chemical synthesis. Future research will focus on novel catalytic systems that offer higher activity, selectivity, and reusability for the production of picolinates like this compound.

Heterogeneous Catalysts are a major area of development due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. rsc.orgresearchgate.netresearcher.life

Zeolites: Materials like ZSM-5 have demonstrated effectiveness in the gas-phase synthesis of pyridines from simple molecules like aldehydes and ammonia. ias.ac.in Modifying these catalysts with various metals can tune their acidity and selectivity for desired products. ias.ac.in

Magnetic Nanoparticles: Nanocatalysts with a magnetic core (e.g., Fe₃O₄ or CoFe₂O₄) can be functionalized with an active catalytic shell. rsc.orgosu.eduresearcher.life These materials combine high surface area with the significant advantage of being easily removed from the reaction medium using an external magnet, making them highly reusable for multiple reaction cycles. rsc.orgresearcher.life

Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal nodes and organic linkers. nih.govnih.gov Their exceptionally high surface area and tunable pore environments make them promising catalysts. nih.govnih.gov For example, a zirconium-based MOF, UiO-66, has been successfully employed as a novel heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives through multi-component reactions. usm.edutandfonline.com

Photocatalysis represents a frontier in green chemistry, using visible light to drive chemical reactions under mild, ambient conditions. osu.eduacs.org This approach can facilitate the direct functionalization of pyridine (B92270) rings, offering new pathways to synthesize complex derivatives. ias.ac.inosu.edumdpi.com Research is exploring both transition-metal-free organic photocatalysts, such as quinolinones, and traditional metal complexes to generate reactive radical intermediates that can selectively modify the picolinate scaffold. osu.edu

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. researchgate.net Enzymes like lipases and cutinases, which operate in aqueous media under mild conditions, are ideal candidates for the synthesis and modification of esters. researchgate.net Future work could involve using immobilized enzymes in continuous flow reactors for the large-scale, sustainable production of this compound or its derivatives. mdpi.com

Table 2: Overview of Advanced Catalytic Systems for Picolinate Chemistry

| Catalyst Type | Examples | Key Advantages for Picolinate Synthesis | Future Research Focus |

|---|---|---|---|

| Heterogeneous Catalysts | Zeolites (ZSM-5), Magnetic Nanoparticles (Fe₃O₄@SiO₂), MOFs (UiO-66). rsc.orgias.ac.inusm.edu | Easy separation, high reusability, thermal stability, tunable active sites. rsc.orgresearcher.lifenih.gov | Designing MOFs with tailored pore environments; enhancing stability of nanoparticle coatings. |

| Photocatalysts | Organic Dyes, Quinolinones, Iridium/Ruthenium complexes. osu.edu | Mild reaction conditions (ambient temp./pressure), use of light as a clean energy source. osu.eduacs.org | Developing catalysts for C-H functionalization; improving quantum efficiency. |

| Biocatalysts | Lipases, Cutinases, Ene-reductases, Whole-cell systems. researchgate.netmdpi.com | High chemo-, regio-, and stereoselectivity; operation in aqueous media; biodegradable. | Enzyme immobilization for enhanced stability and flow chemistry; enzyme engineering for novel reactivity. |

Rational Design of New Functional Materials Based on Picolinate Scaffolds

The unique electronic and coordination properties of the picolinate structure make it an excellent building block, or scaffold, for the rational design of advanced functional materials. By incorporating the this compound motif into larger structures, it is possible to create materials with tailored properties for a range of applications.

Functional Polymers: The pyridine ring is a valuable component in polymer science, often imparting thermal stability, unique electronic properties, and fluorescence. ias.ac.inosu.edu this compound can be envisioned as a monomer precursor. After hydrolysis of the ester to a carboxylic acid, it could be incorporated into polyesters or polyamides. The rigid pyridine backbone would likely enhance the thermal stability of the resulting polymer, while the bulky tert-butyl group could disrupt polymer chain packing. ias.ac.inosu.edu This disruption increases the fractional free volume and can improve the solubility of the polymer in common organic solvents. Such pyridine-containing polymers could find applications as fluorescent materials or as components in organic electronics. ias.ac.in

Metal-Organic Frameworks (MOFs): Picolinic acids are widely used as organic linkers to construct MOFs, as the nitrogen and oxygen atoms of the picolinate group can effectively chelate metal ions. researchgate.netnih.gov 5-(tert-butyl)picolinic acid, derived from the hydrolysis of this compound, could serve as a custom-designed linker. The strategic placement of the bulky tert-butyl group would project into the pores of the resulting MOF, thereby modifying the pore size, shape, and hydrophobicity. researchgate.netias.ac.in This "pore engineering" approach could lead to MOFs with high selectivity for the adsorption and separation of specific guest molecules or for size-selective catalysis.

Materials for Optoelectronics: Substituted pyridines have found important applications in electronic devices. For instance, 4-tert-butylpyridine is a common additive in the electrolyte of dye-sensitized solar cells and in the hole-transport layer of perovskite solar cells, where it improves device efficiency and stability. acs.org This suggests that the 5-tert-butylpyridine scaffold has valuable electronic properties. Integrating the this compound unit into polymers or using it to create self-assembled monolayers on surfaces could lead to new materials for optoelectronic applications, such as charge transport layers, additives to passivate defects in perovskite crystals, or components in organic light-emitting diodes (OLEDs).

Table 3: Potential Functional Materials Derived from the this compound Scaffold

| Material Class | Role of Picolinate Scaffold | Predicted Influence of tert-Butyl Group | Potential Applications |

|---|---|---|---|

| Functional Polymers | Provides rigidity, thermal stability, and electronic functionality to the polymer backbone. ias.ac.in | Increases solubility, disrupts chain packing, modifies optical properties. | Fluorescent sensors, charge-transporting polymers, thermally stable plastics. |

| Metal-Organic Frameworks (MOFs) | Acts as a chelating organic linker connecting metal nodes to form a porous framework. researchgate.netnih.gov | Lines the pores, altering their size, shape, and creating a hydrophobic microenvironment. | Selective gas adsorption, molecular separations, heterogeneous catalysis. |

| Optoelectronic Materials | Serves as an electron-rich building block or surface modifier. | Modulates energy levels (HOMO/LUMO), improves film morphology and stability. acs.org | Additives in perovskite solar cells, hole-transport layers, components for OLEDs. |

| Biomedical Scaffolds | Forms the backbone of biodegradable polyesters (hypothetical). | Controls degradation rate and mechanical properties. | Tissue engineering, controlled drug delivery. mdpi.com |

Deeper Computational Insights into Reactivity and Properties

Computational chemistry has become an indispensable tool for accelerating materials discovery and understanding chemical processes at a molecular level. Future research on this compound and related compounds will heavily rely on theoretical calculations to guide experimental work, saving time and resources.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and predicting the reactivity of molecules. ias.ac.inresearchgate.nettandfonline.comresearcher.lifemdpi.com For substituted pyridines, DFT calculations can be used to determine key properties such as HOMO-LUMO energy levels, which are crucial for predicting electronic behavior and suitability for optoelectronic applications. ias.ac.inmdpi.com These calculations can also predict nucleophilicity, which is fundamental to understanding and designing organocatalysts. ias.ac.inresearcher.life By modeling reaction pathways, DFT can be used to calculate the energy barriers for different mechanisms (e.g., SN1 vs. SN2), providing insight into which reaction conditions are most likely to be successful. osu.edu This predictive power allows researchers to screen potential synthetic routes or catalyst designs in silico before committing to laboratory work.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of molecules and materials over time. usm.edumdpi.com For polymers derived from a picolinate scaffold, MD simulations can predict bulk material properties such as glass transition temperature, density, and mechanical moduli. In the context of MOFs, MD can be used to simulate the diffusion and interaction of guest molecules within the pores, offering insights into adsorption and separation mechanisms. These simulations are crucial for understanding structure-property relationships and for the rational design of materials with desired performance characteristics. usm.edumdpi.com

By combining DFT and MD, researchers can build comprehensive models that connect the electronic properties of a single molecule like this compound to the macroscopic properties of a material built from it. This synergy between computation and experiment will be essential for the rapid development of next-generation picolinate-based technologies.

Table 4: Application of Computational Methods in Picolinate Chemistry

| Computational Method | Key Insights Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energy barriers, nucleophilicity, bond dissociation energies, molecular geometry. ias.ac.inresearchgate.netmdpi.com | Predicting reactivity for new syntheses, understanding catalytic mechanisms, screening for electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, excited state properties. mdpi.com | Predicting optical properties for potential use in dyes, sensors, or optoelectronics. |

| Molecular Dynamics (MD) | Bulk material properties (density, Tg, mechanical strength), diffusion of molecules in pores, polymer chain conformation. mdpi.com | Predicting properties of picolinate-based polymers and MOFs, modeling drug release from a polymer matrix. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., enzyme active sites). | Elucidating mechanisms of biocatalytic synthesis or degradation of picolinate esters. |

Q & A

Q. Key factors affecting yield :

- Catalyst choice : Pd₂(dba)₃/BINAP systems (used in analogous pyridine syntheses) improve cross-coupling efficiency .

- Temperature : Reactions under reflux (e.g., 110°C in toluene) enhance kinetics but may require inert atmospheres to prevent oxidation .

Q. Example data :

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄ | MeOH | 65–75% | Analogous to |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃/BINAP | Toluene | 71% | Adapted from |

Basic: Which analytical techniques are critical for confirming structure and purity?

Answer:

- NMR Spectroscopy :

- ¹H-NMR : Expect aromatic protons at δ 7.5–8.5 ppm (pyridine ring) and tert-butyl singlet at δ 1.3–1.5 ppm .

- ¹³C-NMR : Ester carbonyl at ~165–170 ppm; tert-butyl carbons at ~30–35 ppm.

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>97%) and detect byproducts .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 208.1 (calculated for C₁₂H₁₇NO₂).

Troubleshooting : Discrepancies in NMR shifts may arise from residual solvents (e.g., DMSO-d₆) or tautomerism; repeat under anhydrous conditions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (similar to boronic ester analogs) .

- Protective Measures :

- Waste Disposal : Neutralize with aqueous K₂CO₃ before incineration by licensed facilities .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for improved coupling efficiency over Pd₂(dba)₃ .

- Solvent Optimization : Replace toluene with THF/water biphasic systems to enhance mixing and reduce toxicity.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 8 hours) while maintaining yield .

Case Study : A scaled-up esterification (50 mmol) achieved 80% yield using 4Å molecular sieves to absorb water, shifting equilibrium toward product .

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

- Scenario : Observed ¹H-NMR splitting vs. predicted singlet for tert-butyl.

- Root Cause : Dynamic rotational restriction in solid-state vs. solution-phase .

- Resolution :

- Perform variable-temperature NMR: Restricted rotation at <0°C splits peaks .

- Compare with computational models (DFT) to validate assignments .

Advanced: What stabilizes this compound under biological assay conditions?

Answer:

-

Degradation Pathways : Ester hydrolysis in aqueous media (pH >7) generates 5-(tert-butyl)picolinic acid.

-

Mitigation Strategies :

-

Stability Data :

Condition Half-life Degradation Product PBS (pH 7.4, 37°C) 6 hours 5-(tert-butyl)picolinic acid DMSO (25°C) >30 days None

Advanced: What role does this compound play in drug discovery?

Answer:

- Applications :

- Case Study : Methyl picolinate derivatives showed TNF-α inhibition (IC₅₀ = 2.4 µM) in inflammation models .

Future Directions : Explore fluorinated analogs (e.g., CF₃ substitution) to modulate electronic effects and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.